Nitroscanat

Übersicht

Beschreibung

Nitroscanat ist eine breit wirksame Anthelminthikumverbindung, die hauptsächlich in der Veterinärmedizin zur Behandlung von gastrointestinalen Parasiten wie Spulwürmern und Bandwürmern bei Hunden eingesetzt wird . Es gehört zur chemischen Klasse der Isothiocyanate und ist für seine Wirksamkeit gegen verschiedene Nematoden und Cestoden bekannt .

Wissenschaftliche Forschungsanwendungen

Nitroscanat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Isothiocyanatchemie und ihrer Reaktivität verwendet.

Biologie: Untersucht werden die Auswirkungen auf parasitäre Organismen und die potenzielle Verwendung zur Kontrolle parasitärer Infektionen.

Medizin: Für die potenzielle Verwendung zur Behandlung parasitärer Infektionen beim Menschen untersucht, obwohl es hauptsächlich in der Veterinärmedizin eingesetzt wird

Industrie: Einsatz bei der Entwicklung neuer Anthelminthika und Formulierungen.

Wirkmechanismus

Der genaue molekulare Wirkmechanismus von this compound ist noch nicht vollständig geklärt. Es wird angenommen, dass es als Entkoppler der oxidativen Phosphorylierung in den Mitochondrien von Parasiten wirkt. Diese Störung der ATP-Produktion beeinträchtigt die Beweglichkeit und andere lebenswichtige Prozesse der Parasiten, was zu ihrem endgültigen Tod führt .

Wirkmechanismus

Target of Action

Nitroscanate is an anthelmintic drug used in veterinary medicine primarily against internal parasites such as roundworms and tapeworms . The primary targets of Nitroscanate are these gastrointestinal parasites that infest dogs and cats .

Mode of Action

It is assumed that nitroscanate acts as an uncoupler of oxidative phosphorylation in the cell mitochondria of the parasites . This action disturbs the production of ATP, the cellular “fuel”, impairing the parasites’ motility and probably other processes as well .

Biochemical Pathways

By acting as an uncoupler of oxidative phosphorylation, nitroscanate likely affects the energy metabolism of the parasites, leading to their immobilization and eventual death .

Pharmacokinetics

After oral administration, Nitroscanate is poorly absorbed into the bloodstream . The highest plasma levels are reached 24 hours after treatment . Absorption is substantially higher if administered together with food . Excretion is rather fast, mainly through feces and urine in the form of the parent molecule .

Result of Action

The primary result of Nitroscanate’s action is the immobilization and eventual death of the targeted parasites. By disrupting ATP production, Nitroscanate impairs the parasites’ motility, which is crucial for their survival and reproduction .

Action Environment

It is known that nitroscanate is used in a veterinary context, primarily for the treatment of dogs and cats infested with internal parasites . The correct use of Nitroscanate in dogs is unlikely to be detrimental to the environment, including coprophagous insects .

Biochemische Analyse

Biochemical Properties

Nitroscanate interacts with various biomolecules within parasites. There is some evidence that Nitroscanate decreases the ATP/ADP ratio, affecting energy-producing pathways within the target parasites . This leads to the death of the parasite .

Cellular Effects

The effects of Nitroscanate on cells are primarily related to its anthelmintic properties. By disrupting energy production within parasitic cells, Nitroscanate causes their death .

Molecular Mechanism

It is believed to disrupt energy production within parasites by decreasing the ATP/ADP ratio .

Temporal Effects in Laboratory Settings

It is known that Nitroscanate is a potent anthelmintic, leading to the death of parasites shortly after administration .

Dosage Effects in Animal Models

It is known that Nitroscanate is administered orally in the morning after overnight fasting with approximately one-fifth of the daily food ration .

Metabolic Pathways

It is known that Nitroscanate disrupts energy production within parasites, suggesting that it may interfere with ATP production or other energy-related metabolic pathways .

Transport and Distribution

Given its effectiveness as an anthelmintic, it is likely that Nitroscanate is able to reach parasitic cells within the host organism .

Subcellular Localization

Given its mode of action, it is likely that Nitroscanate targets energy-producing structures within parasitic cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Nitroscanat beinhaltet die Reaktion von 4-Nitrophenol mit 4-Isothiocyanatophenol. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten . Der Prozess umfasst folgende Schritte:

Nitrierung: 4-Nitrophenol wird nitriert, um 4-Nitrophenoxybenzol zu bilden.

Isothiocyanierung: 4-Nitrophenoxybenzol wird dann mit Thiophosgen umgesetzt, um die Isothiocyanatgruppe einzuführen, was zur Bildung von this compound führt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Systeme, um konstante Reaktionsbedingungen aufrechtzuerhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nitroscanat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Aminen und anderen reduzierten Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene substituierte Phenylderivate, Amine und Thiocyanate .

Vergleich Mit ähnlichen Verbindungen

Nitroscanat wird mit anderen Anthelminthika verglichen, wie z. B.:

Amoscanat: Ähnlich in der Struktur, weist aber eine höhere Hepatotoxizität auf, was seine Verwendung einschränkt.

Amocarzin: Ein weiteres Anthelminthikum mit einem anderen Wirkmechanismus.

Nitrodan: Teilt strukturelle Ähnlichkeiten, unterscheidet sich aber in seinem Wirkungsspektrum.

This compound ist einzigartig aufgrund seiner breitbandwirksamen Wirksamkeit und relativ geringeren Toxizität im Vergleich zu einigen seiner Gegenstücke .

Eigenschaften

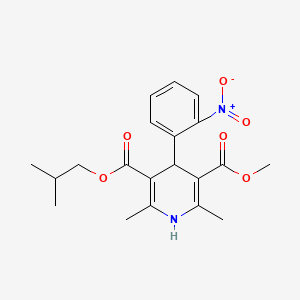

IUPAC Name |

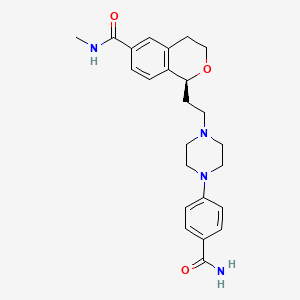

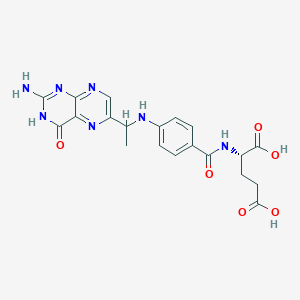

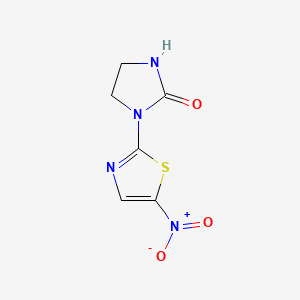

1-isothiocyanato-4-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMGVZLUIWGYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048772 | |

| Record name | Nitroscanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19881-18-6 | |

| Record name | Nitroscanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroscanate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroscanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroscanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROSCANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4IE5B6D6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Nitroscanate?

A1: While the precise mechanism of action of Nitroscanate remains unclear, studies suggest it may interfere with energy metabolism in parasites. [] Research indicates it could impact the metabolism of glycogen and neutral lipids within the parasite's intestinal epithelial cells, potentially leading to their death. []

Q2: What is the molecular formula and weight of Nitroscanate?

A2: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of Nitroscanate.

Q3: Is there any spectroscopic data available for Nitroscanate?

A3: The provided research excerpts do not offer any spectroscopic data for Nitroscanate.

Q4: How stable is Nitroscanate under different storage conditions?

A4: The provided research abstracts do not delve into the specific stability profile of Nitroscanate under various storage conditions.

Q5: What types of parasites is Nitroscanate effective against?

A5: Nitroscanate demonstrates broad-spectrum activity against various parasites. Studies show its effectiveness against nematodes like Toxocara canis, Toxascaris leonina, Ancylostoma caninum, and Uncinaria stenocephala. [, ] Additionally, it exhibits efficacy against cestodes like Taenia hydatigena, T. ovis, T. pisiformis, Dipylidium caninum, and Echinococcus granulosus. [, , , ] Furthermore, research indicates its effectiveness against Hymenolepis nana in rats and mice. []

Q6: Is there any evidence of parasite resistance to Nitroscanate?

A6: While the provided research doesn't explicitly discuss Nitroscanate resistance, a study does highlight the emergence of praziquantel-resistant Dipylidium caninum. [] Interestingly, these resistant cases were successfully resolved using Nitroscanate, suggesting it could be a valuable alternative treatment option. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride](/img/structure/B1678930.png)

![[(2R,3R,4S,5R)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-3-hydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B1678943.png)